molecular formula C7H16N4O B1607637 1,4-Dimethylpiperazine-2-carbohydrazide CAS No. 175203-52-8

1,4-Dimethylpiperazine-2-carbohydrazide

Cat. No.: B1607637
CAS No.: 175203-52-8
M. Wt: 172.23 g/mol
InChI Key: JJMSAGIZUUNTQG-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine-2-carbohydrazide (CAS: 175203-52-8) is a piperazine derivative featuring a carbohydrazide functional group (-CONHNH₂) at the 2-position and methyl groups at the 1- and 4-positions of the piperazine ring. Its molecular formula is C₇H₁₄N₄O, with a molar mass of 170.21 g/mol .

Properties

IUPAC Name

1,4-dimethylpiperazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-3-4-11(2)6(5-10)7(12)9-8/h6H,3-5,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSAGIZUUNTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381306
Record name 1,4-dimethylpiperazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-52-8
Record name 1,4-Dimethyl-2-piperazinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dimethylpiperazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpiperazine-2-carbohydrazide can be synthesized through the reaction of 1,4-dimethylpiperazine with hydrazine hydrate under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at a specific temperature and pressure to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1,4-dimethylpiperazine-2-carbohydrazide may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylpiperazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

1,4-Dimethylpiperazine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl vs. Benzyl Groups

  • 1,4-Dimethylpiperazine-2-carbohydrazide (C₇H₁₄N₄O): Methyl substituents enhance solubility in polar solvents compared to bulkier groups. The carbohydrazide group enables hydrogen bonding, influencing crystal packing and reactivity .
  • Ethyl 1,4-Dibenzylpiperazine-2-carboxylate (C₂₂H₂₆N₂O₂): Benzyl groups increase hydrophobicity (LogP ~0.7 for similar compounds) and steric hindrance, reducing reaction rates in nucleophilic substitutions. The ethoxycarbonyl group (-COOEt) offers different electronic effects compared to carbohydrazide .

Functional Group Variations

  • Carbohydrazide (-CONHNH₂) : Found in 1,4-Dimethylpiperazine-2-carbohydrazide, this group participates in hydrogen bonding and chelation, which may enhance metal-binding properties or antimicrobial activity .
  • Carboxymethyl (-CH₂COOH): In 1,4-bis(carboxymethyl)piperazine derivatives, carboxylate groups enable coordination with metal ions (e.g., Cd²⁺), forming hybrid organic-inorganic frameworks with applications in materials science .
  • Chloromethyl (-CH₂Cl) : 1,4-Dibenzyl-2-(chloromethyl)piperazine (CAS: 126458-13-7) exhibits higher reactivity in alkylation reactions due to the labile chlorine atom, but poses greater toxicity risks .

Pharmacological Activity

  • MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A psychoactive piperazine derivative with opioid-like effects, highlighting how bulky hydrophobic substituents (e.g., diphenylethyl) can cross the blood-brain barrier .
  • 1,4-Disubstituted Piperazines for CNS Disorders : Compounds with halogen or alkoxy substituents (e.g., methoxy) show affinity for dopamine and serotonin receptors, suggesting that electron-withdrawing groups modulate receptor binding .

Comparison with Homopiperazine Derivatives

Homopiperazine (hexahydro-1,4-diazepine) has a seven-membered ring, increasing conformational flexibility compared to the six-membered piperazine.

  • Structural Flexibility : Homopiperazine derivatives like (C₅H₁₄N₂)₂Cd₂Cl₂P₆O₁₈·4H₂O form complex coordination polymers due to the larger ring size, enabling diverse supramolecular architectures .
  • Thermal Stability : Homopiperazine-based complexes exhibit lower melting points (~150–200°C) compared to rigid piperazine analogs, impacting their suitability for high-temperature applications .

Physicochemical and Structural Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
1,4-Dimethylpiperazine-2-carbohydrazide C₇H₁₄N₄O 170.21 -CONHNH₂, -CH₃ Corrosive, hydrogen-bonding capability
Ethyl 1,4-dibenzylpiperazine-2-carboxylate C₂₂H₂₆N₂O₂ 358.45 -COOEt, -CH₂C₆H₅ Hydrophobic, synthetic intermediate
Homopiperazine C₅H₁₂N₂ 100.16 Seven-membered ring Flexible coordination chemistry
MT-45 C₁₈H₂₇N₂ 271.43 Cyclohexyl, diphenylethyl Psychoactive, opioid-like effects

Biological Activity

1,4-Dimethylpiperazine-2-carbohydrazide is a compound characterized by its unique chemical structure, which includes a piperazine ring and a carbohydrazide functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C7H16N4O
  • IUPAC Name : 1,4-dimethylpiperazine-2-carbohydrazide
  • CAS Number : 175203-52-8

The biological activity of 1,4-dimethylpiperazine-2-carbohydrazide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activities, influencing various metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Research indicates that 1,4-dimethylpiperazine-2-carbohydrazide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibacterial agents.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as colon and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Caspase activation
HT-29 (Colon)30Modulation of Bcl-2 family proteins

Case Studies

  • Study on Antibacterial Activity :
    A study conducted by researchers at PMC9361468 evaluated the antibacterial efficacy of several piperazine derivatives, including 1,4-dimethylpiperazine-2-carbohydrazide. The results indicated a strong correlation between the structural features of the compounds and their antibacterial potency.
  • Anticancer Mechanism Investigation :
    In another study published in Science.gov, the impact of piperazine derivatives on cancer cell proliferation was analyzed. The findings suggested that the presence of the carbohydrazide moiety significantly enhances the anticancer activity compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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